For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-5-cyanothiazole
This document provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-5-cyanothiazole, a key intermediate in the development of various chemical compounds, including herbicides.[1] This guide details the multi-step synthetic pathway, provides established experimental protocols, and outlines the analytical techniques for its characterization.
Synthesis of 2,4-dichloro-5-cyanothiazole
The preparation of 2,4-dichloro-5-cyanothiazole is typically achieved through a three-step process starting from 2,4-thiazolidinedione. The synthetic route involves the formation of an aldehyde intermediate, conversion to its oxime, and subsequent dehydration to yield the final nitrile product.[1]
Synthesis Pathway
Caption: Multi-step synthesis of 2,4-dichloro-5-cyanothiazole.
Experimental Protocols
Step 1: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde
This step involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]
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Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise while maintaining the temperature between 10-20°C.[1] After the addition is complete, the mixture is heated to 80-85°C for one hour. Subsequently, the reaction is brought to reflux at approximately 115°C and maintained until the evolution of hydrogen chloride gas ceases (approx. 16 hours).[1] The reaction mixture is then carefully worked up by hydrolyzing with ice water and extracted. The crude product can be purified by recrystallization from petroleum ether.[1][2]
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Yield: Good yields are reported for this reaction, with one example achieving 58.8% of the pure product.[1]
Step 2: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde oxime
The aldehyde intermediate is converted to its corresponding oxime using hydroxylamine hydrochloride.[1]
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Procedure: To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water, hydroxylamine hydrochloride (2.2 mol) is added in portions.[1] A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol is then added to the aqueous mixture at room temperature with stirring.[1] A precipitate forms almost immediately. The mixture is stirred for an additional hour, after which the solid is collected by suction filtration, washed with water, and dried.[1]
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Yield: This step proceeds with high efficiency, achieving a yield of approximately 99%.[1]
Step 3: Preparation of 2,4-dichloro-5-cyanothiazole
The final step involves the dehydration of the oxime intermediate using acetic anhydride to form the nitrile.[3]
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Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred with 2 liters of acetic anhydride at reflux temperature (137°C) for 4 hours.[3] The resulting product is then isolated and purified by fractionation using a distillation column.[3]
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Yield: A yield of 75.7% of the final product, 2,4-dichloro-5-cyanothiazole, is reported.[1][3]
Characterization of 2,4-dichloro-5-cyanothiazole
The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, purity, and structure. This includes determining its physical properties and analyzing its spectroscopic data.
Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₂N₂S | [4] |
| Molecular Weight | 179.03 g/mol | [5] |
| Appearance | Colorless crystals | [1][3] |
| Melting Point | 34-35°C | [1][3] |
| Boiling Point | 112°C at 20 mbar | [1][3] |
| Solubility | Recrystallized from petroleum ether | [1][3] |
| IR Spectroscopy | Identity confirmed by comparison with known spectra | [1][3] |
| Mass Spectrometry | Identity confirmed by comparison with known spectra | [1][3] |
| ¹H NMR (Predicted) | No protons attached to the thiazole ring | |
| ¹³C NMR (Predicted) | Peaks corresponding to C2, C4, C5, and CN carbons |
Characterization Workflow
Caption: General workflow for the characterization of the title compound.
Analytical Methodologies
Infrared (IR) Spectroscopy
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Objective: To identify the presence of key functional groups, particularly the nitrile (C≡N) group.
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Protocol: A sample of the purified product is prepared, typically as a thin liquid film or a KBr pellet. The IR spectrum is recorded using an FT-IR spectrometer. The characteristic stretching vibration for the nitrile group is expected in the range of 2260-2240 cm⁻¹. Other bands corresponding to the thiazole ring and C-Cl bonds would also be present.[6]
Mass Spectrometry (MS)
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Objective: To determine the molecular weight and confirm the elemental composition of the compound.
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Protocol: A small amount of the sample is introduced into a mass spectrometer. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[7] The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,4-dichloro-5-cyanothiazole. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon framework of the molecule.
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Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹³C NMR spectrum is recorded. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule (the nitrile carbon and the three carbons of the thiazole ring). The chemical shifts of these signals provide information about their electronic environment. Since there are no protons on the thiazole ring, a ¹H NMR spectrum would primarily show only solvent and impurity peaks.[8][9]
Melting Point Analysis
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Objective: To assess the purity of the synthesized compound and confirm its identity.
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Protocol: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. A sharp melting point range close to the literature value (34-35°C) indicates a high degree of purity.[1][3]
References
- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. PubChemLite - 2,4-dichloro-5-cyanothiazole (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [guidechem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. epa.gov [epa.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
